Cas no 883264-98-0 (3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)

3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- MAQRLGNCVJIFJH-UHFFFAOYSA-N
- 3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid
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- インチ: 1S/C24H34N4O6/c29-21(15-19(23(31)32)27-11-3-1-4-12-27)25-17-7-9-18(10-8-17)26-22(30)16-20(24(33)34)28-13-5-2-6-14-28/h7-10,19-20H,1-6,11-16H2,(H,25,29)(H,26,30)(H,31,32)(H,33,34)
- InChIKey: MAQRLGNCVJIFJH-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(N1CCCCC1)CC(NC1=CC=C(NC(=O)CC(C(O)=O)N2CCCCC2)C=C1)=O
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3177-0036-1mg |
3-({4-[3-carboxy-3-(piperidin-1-yl)propanamido]phenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid |
883264-98-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 関連文献
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3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acidに関する追加情報
Introduction to 3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic Acid (CAS No. 883264-98-0)
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid, identified by its CAS number 883264-98-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of multiple functional groups, including amide and carboxylic acid moieties, along with the incorporation of piperidine rings, suggests a high degree of molecular complexity that may contribute to its biological activity.
The compound's structure is characterized by a central phenyl ring substituted with a carbamoyl group linked to a 3-carboxy-3-(piperidin-1-yl)propanamide moiety. Additionally, the second piperidine ring is attached to the propanoic acid side chain. This arrangement of functional groups provides a rich framework for interactions with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways involved in various diseases. The amide and carboxylic acid functionalities in 3-{(4-{3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)}{2-(piperidin{1}-yl){propanoic acid}} are particularly relevant, as they can participate in hydrogen bonding interactions, which are crucial for the binding affinity of small molecules to their targets. The piperidine rings, known for their ability to enhance solubility and metabolic stability, further contribute to the compound's potential as a drug candidate.
Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for therapeutic applications. The detailed understanding of the three-dimensional structure of 3-{(4-{3-carboxy{3}-({piperidin{1}-yl){propanamido}{phenyl}}{carbamoyl)}{2}-({piperidin{1}-yl){propanoic acid}} has been facilitated by advanced computational methods and experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These approaches have provided valuable insights into the conformational preferences and binding modes of the molecule.
The pharmacological potential of 3-{(4-{3-carboxy{3}-({piperidin{1}-yl){propanamido}{phenyl}}{carbamoyl)}{2}-({piperidin{1}-yl){propanoic acid}} has been explored in several preclinical studies. Initial findings suggest that this compound exhibits promising activity against various biological targets, including enzymes and receptors implicated in inflammatory responses and cancer progression. The ability of the molecule to interact with these targets is thought to be mediated by its functional groups, which can form stable interactions with key residues in the binding pockets.
One of the most intriguing aspects of 3-{(4-{3-carboxy{3}-({piperidin{1}-yl){propanamido}{phenyl}}{carbamoyl)}{2}-({piperidin{1}-yl){propanoic acid}} is its potential for selective binding. Selectivity is a critical factor in drug development, as it minimizes off-target effects and enhances therapeutic efficacy. The unique combination of functional groups in this compound may contribute to its selectivity by allowing specific interactions with target proteins while avoiding non-specific binding to other biomolecules.
The synthesis of 3-{(4-{3-carboxy{3}-({piperidin{1}-yl){propanamido}{phenyl}}{carbamoyl)}{2}-({piperidin{1}-yl){propanoic acid}} involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of the molecule efficiently. These techniques not only improve synthetic efficiency but also allow for greater control over stereochemistry, which is essential for biological activity.
The biophysical properties of 3-{(4-{3-carboxy{3}-({piperidin{1}-yl){propanamido}{phenyl}}{carbamoyl)}{2}-({piperidin{1}-yl){propanoic acid}} have been thoroughly characterized to understand its behavior in biological systems. Parameters such as solubility, permeability, and metabolic stability are crucial for determining the compound's pharmacokinetic profile. Computational modeling has played a significant role in predicting these properties, enabling researchers to make informed decisions about further optimization.
In conclusion, 3-{(4-{3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-)propanoic acid (CAS No. 883264
883264-98-0 (3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid) 関連製品
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